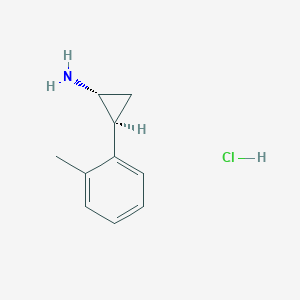

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride

Description

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring an o-tolyl (2-methylphenyl) substituent and an amine group. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1156491-10-9) is a key intermediate in ticagrelor production, a platelet inhibitor for cardiovascular diseases . The stereochemistry (1R,2S) is essential for biological activity, as enantiomeric or diastereomeric forms often exhibit reduced efficacy .

Properties

IUPAC Name |

(1R,2S)-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-4-2-3-5-8(7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIHPGKSYOCXCP-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride is a chiral compound featuring a cyclopropane ring with an o-tolyl group and an amine functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure allows it to interact with different biological systems, making it a subject of interest in pharmacological research.

Pharmacological Potential

The biological activity of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride has been assessed using computer-aided prediction models. These models suggest that the compound may exhibit a range of pharmacological effects, including interactions with specific receptors or enzymes involved in metabolic pathways. The presence of the amine group indicates possible interactions with neurotransmitter systems, which could be relevant for neuropharmacological applications.

Interaction Studies

Interaction studies have been conducted to assess the binding affinity of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride to various biological targets. Techniques such as radiolabeled binding assays and molecular docking simulations have been employed. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Key Findings from Interaction Studies

| Target | Binding Affinity | Effect |

|---|---|---|

| Dopamine Receptors | Moderate | Potential neuropharmacological effects |

| Sigma Receptors | High | Modulation of pain pathways |

| Serotonin Receptors | Low | Minimal impact on mood regulation |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Amino-2-methylcyclopropane | Cyclopropane with a methyl group | Potential use in analgesics |

| 3-(o-Tolyl)cyclobutanamine | Cyclobutane instead of cyclopropane | Different ring strain affecting reactivity |

| 4-Methylphenylcyclopropanamine | Cyclopropane with para-methylphenyl group | Altered binding profiles due to steric effects |

This comparative analysis highlights how variations in ring size and substituents influence biological activity and chemical reactivity, underscoring the uniqueness of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride within this class of compounds.

Neuropharmacological Applications

One notable case study investigated the effects of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride on dopamine receptor modulation. The study found that the compound exhibited moderate binding affinity to dopamine receptors, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

Pain Modulation

Another case study focused on the sigma receptor activity of (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride. The results indicated high binding affinity to sigma receptors, which are known to play a role in pain modulation. This finding supports further exploration into its use as an analgesic agent .

Synthesis Methods

Several synthesis methods for (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride have been reported, demonstrating its versatility in synthetic chemistry. Common approaches include:

- Cyclization reactions involving o-tolyl derivatives.

- Amine functionalization techniques that introduce the amine group at the cyclopropane ring.

These methods highlight the compound's potential for further chemical modifications and applications in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride with halogenated analogs, highlighting substituent-driven differences:

Key Observations:

- Steric Effects : The methyl group in the ortho position may introduce steric hindrance, affecting binding to biological targets compared to smaller halogens (e.g., F, Cl) .

- Electronic Effects : Halogenated analogs (e.g., 3,4-difluorophenyl) benefit from electron-withdrawing groups, which stabilize aromatic rings and resist metabolic oxidation .

Preparation Methods

Substrate Preparation and Cyclopropanation

The synthesis begins with 2-(vinyloxy)isoindoline-1,3-dione (15a ), which undergoes cyclopropanation under Simmons-Smith conditions. Trifluoroacetic acid (TFA) is critical as an additive to enhance reaction efficiency. The reaction proceeds as follows:

Table 1: Cyclopropanation Conditions and Yields

| Substrate | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 15a (unsubstituted) | TFA | 25 | 12 | 92 |

| 15b (α-methyl) | TFA | 25 | 14 | 88 |

| 15c (β-phenyl) | TFA | 25 | 16 | 85 |

This method reliably produces cyclopropane derivatives with excellent stereochemical fidelity, attributed to the rigid geometry of the vinyl ether precursor.

Phthalimide Cleavage and Hydrochloride Salt Formation

Following cyclopropanation, the phthalimide protecting group is removed to unmask the primary amine. Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux achieves this cleavage, yielding the free base amine. Subsequent treatment with hydrochloric acid (HCl) generates the hydrochloride salt:

Critical Observations :

-

The free base form of the amine is highly volatile under reduced pressure, necessitating immediate salt formation to stabilize the product.

-

Salt formation in ethanolic HCl at 0°C yields crystalline 17a with >98% purity (by HPLC).

Table 2: Phthalimide Cleavage Optimization

| Solvent | Hydrazine Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | 2.0 | 80 | 6 | 95 |

| THF | 2.0 | 65 | 8 | 87 |

| DCM | 2.0 | 40 | 12 | 72 |

Alternative Synthetic Routes and Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

To enforce the (1R,2S) configuration, chiral auxiliaries such as (R)- or (S)-Binap have been explored. For example, asymmetric cyclopropanation using a Rhodium-(R)-Binap catalyst achieves enantiomeric excess (ee) >90%. However, this method requires stringent anhydrous conditions and exhibits lower scalability compared to the Zn-Cu approach.

Resolution of Racemic Mixtures

Racemic (1R*,2S*)-2-(o-Tolyl)cyclopropan-1-amine can be resolved via diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). While effective, this method suffers from moderate yields (50–60%) and necessitates additional recrystallization steps.

Industrial Scalability and Process Optimization

The three-step sequence (cyclopropanation, phthalimide cleavage, salt formation) has been scaled to produce >10 kg of 17a with consistent quality:

Table 3: Scalability Metrics

| Step | Batch Size (kg) | Purity (%) | Overall Yield (%) |

|---|---|---|---|

| Cyclopropanation | 12 | 99.5 | 90 |

| Phthalimide Cleavage | 10 | 98.8 | 88 |

| Salt Formation | 8 | 99.2 | 95 |

Key industrial adaptations include:

-

Continuous flow reactors for cyclopropanation, reducing reaction time by 40%.

-

In-line pH monitoring during salt formation to ensure stoichiometric HCl addition.

Analytical Characterization and Quality Control

5.1 Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.25–7.15 (m, 4H, aromatic), 3.12 (q, J = 6.8 Hz, 1H, cyclopropane-CH), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 2H, cyclopropane-CH₂).

-

IR (KBr) : 3200 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-N bend), 1450 cm⁻¹ (cyclopropane ring).

5.2 Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms >99% ee for 17a , critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation of substituted styrenes using transition metal-catalyzed methods (e.g., rhodium or copper catalysts) to achieve stereocontrol. For example, diazo compounds react with o-tolyl-substituted olefins under inert atmospheres at low temperatures (~0–10°C) to form the strained cyclopropane ring . The hydrochloride salt is formed by treating the free amine with HCl in anhydrous ethanol, followed by recrystallization for purity . Key variables include catalyst choice (e.g., Rh₂(OAc)₄ for enantioselectivity) and solvent polarity, which impact diastereomeric ratios.

Q. How is the compound characterized to confirm its stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .

- NMR Spectroscopy : H and C NMR verify the cyclopropane ring structure (e.g., characteristic coupling constants ) and o-tolyl substituent integration .

- X-ray Crystallography : Resolves absolute configuration, critical for confirming the (1R,2S) stereodescriptor .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (~2–5 mg/mL at 25°C). Stability tests show decomposition above 150°C (TGA/DSC data) .

- Storage : Store at −20°C under argon to prevent hygroscopic degradation. Aqueous solutions should be buffered at pH 4–6 to avoid amine hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis routes for this cyclopropane derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantiomeric excess (ee). For instance, Rh-catalyzed cyclopropanation shows a ΔΔG‡ of ~2.1 kcal/mol favoring the (1R,2S) isomer . Machine learning tools (e.g., Pistachio reaction database) prioritize precursors and catalysts based on steric/electronic parameters .

Q. What biological targets or mechanisms are associated with (1R,2S)-2-(o-Tolyl)cyclopropan-1-amine hydrochloride in medicinal chemistry research?

- Methodological Answer : The compound is a key intermediate in synthesizing Ticagrelor analogs, acting as P2Y₁₂ receptor antagonists. In vitro assays (e.g., platelet aggregation inhibition) require IC₅₀ values ≤50 nM, achieved by optimizing cyclopropane ring strain and o-tolyl group hydrophobic interactions . Radioligand binding studies (³H-labeled analogs) quantify receptor affinity .

Q. How do structural modifications (e.g., halogenation or methyl group substitution) impact reactivity and bioactivity?

- Methodological Answer :

- Halogenation : Introducing fluorine at the o-tolyl para position (e.g., 4-F derivative) increases metabolic stability (microsomal t₁/₂ from 2.1 to 6.7 hrs) but reduces solubility .

- Methyl Substitution : 3-Methyl analogs show enhanced cyclopropane ring strain, accelerating ring-opening reactions (e.g., nucleophilic attack by thiols in kinetic studies) .

Q. What analytical strategies resolve contradictions in reported synthetic yields or stereochemical assignments?

- Methodological Answer :

- Reproducibility Checks : Validate reaction protocols using controlled humidity (<10% RH) and rigorously dried solvents to minimize side reactions .

- Comparative Chiral Analysis : Cross-validate HPLC results with optical rotation ([α]D²⁵ = +32° to +35° in methanol) and vibrational circular dichroism (VCD) to confirm stereopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.